2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine
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Overview
Description
2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a complex organic compound that features a combination of pyridine and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets. The pyridine and tetrazole rings can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares a similar pyridine-based structure but differs in the functional groups attached.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: Another pyridine-containing compound with distinct structural features.
Uniqueness
2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine is unique due to the presence of both pyridine and tetrazole rings, which confer specific chemical and biological properties. Its ability to form stable metal complexes and potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N7/c1-3-11-23-18(5-1)20-13-17(14-21(25-20)19-6-2-4-12-24-19)15-7-9-16(10-8-15)22-26-28-29-27-22/h1-14H,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPVFQIUIACQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=NNN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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